Firategrast

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

an orally bioavailable alpha4 beta1/alpha4 beta7 integrin antagonist designed to reduce trafficking of lymphocytes into the central nervous system

Properties

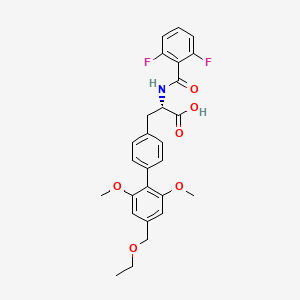

IUPAC Name |

(2S)-2-[(2,6-difluorobenzoyl)amino]-3-[4-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F2NO6/c1-4-36-15-17-13-22(34-2)24(23(14-17)35-3)18-10-8-16(9-11-18)12-21(27(32)33)30-26(31)25-19(28)6-5-7-20(25)29/h5-11,13-14,21H,4,12,15H2,1-3H3,(H,30,31)(H,32,33)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFZHHDVRSYTKT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433031 | |

| Record name | Firategrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402567-16-2 | |

| Record name | Firategrast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Firategrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIRATEGRAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJY3SK9H5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Firategrast's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firategrast (SB-683699) is an orally active, small-molecule antagonist that selectively targets the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1][2] By inhibiting the interaction of these integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively modulates leukocyte trafficking.[3] This mechanism of action has positioned this compound as a therapeutic candidate for inflammatory diseases, most notably multiple sclerosis (MS), where it has been shown to reduce the infiltration of lymphocytes into the central nervous system (CNS).[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and its Molecular Targets

Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions. The α4β1 and α4β7 integrins are predominantly expressed on the surface of leukocytes and are pivotal in mediating their adhesion to the vascular endothelium, a critical step in their migration to sites of inflammation.

-

α4β1 (VLA-4): This integrin binds to VCAM-1, which is expressed on activated endothelial cells in various tissues, including the brain. The α4β1-VCAM-1 interaction is a key driver of lymphocyte trafficking across the blood-brain barrier.

-

α4β7: This integrin primarily interacts with MAdCAM-1, which is expressed on the endothelium of the gut-associated lymphoid tissue (GALT). This interaction is central to lymphocyte homing to the gastrointestinal tract.

This compound is designed to competitively inhibit these binding interactions, thereby preventing the adhesion and subsequent transmigration of lymphocytes into inflamed tissues.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and properties of this compound from in vitro and clinical studies.

| Parameter | Value | Assay/Model | Reference |

| IC50 (α4β1/VLA-4) | 198 nM | Inhibition of soluble VCAM-1/Fc binding to G2 acute lymphoblastic leukemia cells | |

| Clinical Efficacy (MS) | 49% reduction in new gadolinium-enhancing lesions | Phase 2, randomized, double-blind, placebo-controlled trial in patients with relapsing-remitting MS (900 mg for women, 1200 mg for men, twice daily) |

| Preclinical Model | Dosage | Effect | Reference |

| Chronic Lymphocytic Leukemia (CLL) cells | 0.1-10 µM (in vitro) | Significant reduction in cell adhesion | |

| Primary TCL1-tg splenocytes in C57BL/6J mice | 30 mg/kg/day in drinking water | Overall reduction of leukemic cells in the spleen and significant spleen weight reduction |

Signaling Pathway

The binding of α4β1 and α4β7 integrins to their ligands initiates an "outside-in" signaling cascade that is crucial for cell adhesion, migration, and survival. A key event in this pathway is the clustering of integrins, which leads to the recruitment and activation of intracellular signaling proteins, including Focal Adhesion Kinase (FAK) and Paxillin.

This compound, by blocking the initial ligand-integrin interaction, prevents the initiation of this downstream signaling cascade. This disruption is hypothesized to inhibit the phosphorylation of FAK and Paxillin, key events in the formation and stabilization of focal adhesions required for firm adhesion and transmigration of lymphocytes.

Experimental Protocols

Competitive Binding Assay (VCAM-1/Fc Chimera)

This assay is designed to determine the concentration of this compound required to inhibit the binding of α4β1 integrin to its ligand, VCAM-1.

Materials:

-

G2 acute lymphoblastic leukemia cells (expressing α4β1)

-

Recombinant soluble VCAM-1/Fc chimeric protein

-

This compound

-

Assay buffer (e.g., Tris-HCl with physiological salt concentrations)

-

96-well microplates

-

Plate reader capable of detecting the appropriate signal (e.g., fluorescence, luminescence)

Procedure:

-

Cell Preparation: Culture and harvest G2 cells. Wash the cells with assay buffer and resuspend to a final concentration of 1 x 10^6 cells/mL.

-

Ligand Coating (if applicable for ELISA-based format): Coat 96-well plates with VCAM-1/Fc overnight at 4°C. Wash plates to remove unbound ligand and block with a suitable blocking buffer (e.g., BSA).

-

Competition Reaction:

-

Add a fixed, sub-saturating concentration of labeled VCAM-1/Fc to each well.

-

Add serial dilutions of this compound to the wells.

-

Add the G2 cell suspension to the wells.

-

-

Incubation: Incubate the plate for 1-2 hours at room temperature with gentle agitation.

-

Washing: Wash the wells multiple times with assay buffer to remove unbound cells and ligand.

-

Detection: Quantify the amount of bound VCAM-1/Fc using a plate reader. The signal will be inversely proportional to the concentration of this compound.

-

Data Analysis: Plot the signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Lymphocyte Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of lymphocytes to a monolayer of endothelial cells or to purified adhesion molecules.

Materials:

-

Primary lymphocytes or a lymphocyte cell line (e.g., Jurkat)

-

Human umbilical vein endothelial cells (HUVECs) or purified VCAM-1/MAdCAM-1

-

This compound

-

Cell culture medium

-

Fluorescent cell dye (e.g., Calcein-AM)

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Endothelial Cell Monolayer Preparation (if applicable): Seed HUVECs into 96-well plates and culture until a confluent monolayer is formed. Activate the HUVECs with a pro-inflammatory cytokine (e.g., TNF-α) to induce VCAM-1 expression. Alternatively, coat the wells with purified VCAM-1 or MAdCAM-1.

-

Lymphocyte Preparation: Isolate and label lymphocytes with a fluorescent dye according to the manufacturer's instructions.

-

Treatment: Pre-incubate the labeled lymphocytes with various concentrations of this compound for 30-60 minutes at 37°C.

-

Adhesion: Add the treated lymphocytes to the HUVEC monolayers or coated wells and incubate for 30-60 minutes at 37°C to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of adherent cells for each concentration of this compound relative to the untreated control. Plot the percentage of adhesion against the log of the this compound concentration to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an in vitro setting.

Conclusion

This compound represents a targeted therapeutic approach for inflammatory diseases driven by leukocyte migration. Its mechanism of action, centered on the dual antagonism of α4β1 and α4β7 integrins, is well-supported by preclinical and clinical data. By preventing the initial adhesion of lymphocytes to the vascular endothelium, this compound effectively inhibits their infiltration into sites of inflammation. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other molecules targeting this critical pathway in inflammatory disease. Further research to determine the precise binding kinetics (Ki values) and to fully elucidate the downstream signaling consequences of α4β1 and α4β7 antagonism will provide a more complete understanding of its therapeutic potential.

References

Firategrast: A Technical Whitepaper on α4β1/α4β7 Integrin Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firategrast (SB-683699) is an orally active, small-molecule antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1][2][3] These integrins play a crucial role in mediating the adhesion and trafficking of lymphocytes to sites of inflammation. By blocking the interaction of these integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively reduces the migration of immune cells into tissues.[4] This mechanism of action has positioned this compound as a therapeutic candidate for inflammatory conditions, most notably multiple sclerosis.[1] This document provides an in-depth technical overview of this compound's antagonist activity, including available quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathways.

Quantitative Data

| Parameter | Target | Value | Assay Conditions |

| IC50 | α4β1 (VLA-4) | 198 nM | Inhibition of soluble VCAM-1/Fc chimeric protein binding to G2 acute lymphoblastic leukemia (ALL) cells. |

Experimental Protocols

The following is a representative protocol for a cell adhesion assay used to evaluate the antagonist activity of this compound. This protocol is a composite based on established methodologies in the field.

Cell Adhesion Assay Protocol

1. Objective:

To determine the concentration-dependent inhibition of α4β1- or α4β7-mediated cell adhesion by this compound.

2. Materials:

-

Cells: Lymphocyte cell line expressing the target integrin (e.g., Jurkat cells for α4β1) or primary lymphocytes.

-

Ligand-coated Plates: 96-well microplates coated with recombinant human VCAM-1 or MAdCAM-1.

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Cell Labeling Dye: Calcein-AM or similar fluorescent dye.

-

Assay Buffer: PBS with Ca2+/Mg2+ or other appropriate buffer.

-

Plate Reader: Fluorescence plate reader.

3. Ligand Coating of Microplates:

-

Dilute recombinant human VCAM-1 or MAdCAM-1 to a final concentration of 2-10 µg/mL in sterile PBS.

-

Add 50 µL of the diluted ligand to each well of a 96-well plate.

-

Incubate the plate overnight at 4°C or for 2 hours at 37°C.

-

Wash the wells three times with 200 µL of PBS to remove unbound ligand.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times with 200 µL of PBS.

4. Cell Preparation and Labeling:

-

Culture cells to the desired density and viability.

-

Harvest the cells and wash them with serum-free media.

-

Resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.

-

Add Calcein-AM to a final concentration of 1-5 µM and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells three times with assay buffer to remove excess dye.

-

Resuspend the labeled cells in assay buffer at a final concentration of 1 x 10^6 cells/mL.

5. Adhesion Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the this compound dilutions to the ligand-coated and blocked wells.

-

Add 50 µL of the labeled cell suspension to each well.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).

6. Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The interaction of α4β1 and α4β7 integrins with their ligands initiates intracellular signaling cascades that are crucial for cell adhesion, migration, and survival. This compound, by blocking this initial binding event, prevents the activation of these downstream pathways.

α4β1 (VLA-4) Signaling Pathway

Caption: α4β1 integrin signaling pathway and the antagonistic action of this compound.

α4β7 Signaling Pathway

Caption: α4β7 integrin signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vitro Characterization

Caption: A typical experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound is a dual antagonist of α4β1 and α4β7 integrins with demonstrated in vitro activity. Its mechanism of action, centered on the inhibition of lymphocyte adhesion and trafficking, underscores its potential as a therapeutic agent for inflammatory diseases. While further quantitative characterization of its binding kinetics and activity against α4β7 would provide a more complete profile, the available data and established experimental methodologies offer a solid foundation for its continued investigation and development. The provided diagrams and protocols serve as a technical resource for researchers in the field of integrin biology and drug discovery.

References

The Discovery and Synthesis of SB-683699 (Firategrast): A Technical Guide

SB-683699 , also known as firategrast , is an orally active, small-molecule antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1][2] Developed by GlaxoSmithKline, it was investigated for its therapeutic potential in autoimmune diseases, particularly multiple sclerosis and inflammatory bowel disease.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of SB-683699, intended for researchers, scientists, and professionals in drug development.

Discovery and Mechanism of Action

SB-683699 belongs to the N-acetyl phenylalanine class of integrin antagonists.[4] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The α4β1 and α4β7 integrins are crucial for the trafficking and recruitment of lymphocytes to sites of inflammation. By binding to these receptors, SB-683699 competitively inhibits their interaction with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). This blockade impedes the transmigration of lymphocytes across the vascular endothelium, thereby reducing the inflammatory response.

The development of an orally bioavailable, short-acting antagonist like this compound was aimed at providing a more convenient and potentially safer alternative to the long-acting monoclonal antibody natalizumab, which also targets α4 integrins.[5]

Quantitative Pharmacological Data

The biological activity and pharmacokinetic profile of SB-683699 have been characterized in preclinical and clinical studies.

| Parameter | Value | Condition | Source |

| IC50 | 198 nM | Inhibition of soluble VCAM-1/Fc chimera binding to G2 acute lymphoblastic leukemia (ALL) cells | |

| Clinical Efficacy | 49% reduction in new gadolinium-enhancing brain lesions | 900 mg (women) or 1200 mg (men) twice daily in patients with relapsing-remitting multiple sclerosis | |

| Half-life (t½) | 2.5 - 4.5 hours | In humans |

Synthesis of SB-683699

Experimental Protocol: Synthesis of the Biphenyl (B1667301) Core

A key step in the synthesis is the formation of the biphenyl core via a Suzuki coupling reaction.

-

Preparation of the Boronic Acid: 4-Ethoxymethyl-2,6-dimethoxyphenylboronic acid is prepared from the corresponding bromo-substituted precursor.

-

Suzuki Coupling: The boronic acid is coupled with a suitable triflate or halide derivative of a protected L-phenylalanine ester in the presence of a palladium catalyst (e.g., palladium acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., diisopropylamine) in a solvent such as N-methylpyrrolidone (NMP). The reaction is typically heated to around 90°C.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent like toluene. The organic layer is washed with aqueous acid (e.g., 10% citric acid) and brine, then dried over a drying agent like magnesium sulfate. The solvent is removed under reduced pressure to yield the crude biphenyl product.

Experimental Protocol: Amide Coupling and Deprotection

-

Amine Deprotection: The protecting group on the amino function of the phenylalanine derivative (e.g., a Boc group) is removed using an acid such as p-toluenesulfonic acid in a solvent like ethanol.

-

Amide Bond Formation: The resulting free amine is then acylated with 2,6-difluorobenzoyl chloride in the presence of a base to form the final amide bond.

-

Ester Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid, typically using an acid like hydrochloric acid in a dioxane/water mixture, to yield SB-683699.

-

Purification: The final compound is purified by recrystallization from a suitable solvent system, such as ethanol-water.

Signaling Pathways and Experimental Workflows

Integrin Signaling Pathway Antagonism

SB-683699's mechanism of action involves the disruption of the normal signaling cascade initiated by integrin-ligand binding. The following diagram illustrates the general principle of α4β1/α4β7 integrin-mediated lymphocyte adhesion and how it is blocked by this compound.

Caption: Antagonism of α4β1/α4β7 integrin signaling by SB-683699.

Experimental Workflow: Cell Adhesion Assay

To quantify the inhibitory activity of compounds like SB-683699, a cell adhesion assay is a standard in vitro method. This workflow outlines the key steps.

Caption: Workflow for a typical cell adhesion assay.

Conclusion

SB-683699 (this compound) represents a significant effort in the development of orally available small-molecule inhibitors of α4 integrins for the treatment of autoimmune diseases. Its discovery and development have provided valuable insights into the design of targeted therapies for inflammatory conditions. The synthetic route, while complex, is achievable through established organic chemistry methodologies. The ability to quantify its potent inhibitory effects through in vitro assays has been crucial in its characterization. Although further clinical development of this compound has been discontinued, the knowledge gained from its study continues to inform the development of next-generation integrin antagonists.

References

Firategrast: A Technical Guide to its Impact on Lymphocyte Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firategrast (SB-683699) is an orally active, small-molecule antagonist that selectively targets the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1] These integrins are key mediators in the process of lymphocyte trafficking and adhesion to the vascular endothelium, particularly in the central nervous system (CNS). By blocking these receptors, this compound effectively reduces the migration of lymphocytes into tissues, a mechanism with significant therapeutic potential in inflammatory and autoimmune diseases such as multiple sclerosis.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.

Mechanism of Action: Inhibition of Lymphocyte Adhesion and Migration

The primary mechanism of action of this compound is the competitive antagonism of α4β1 and α4β7 integrins. These integrins, expressed on the surface of lymphocytes, bind to their ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), respectively, which are expressed on endothelial cells. This interaction is a critical step in the multi-stage process of lymphocyte extravasation from the bloodstream into inflamed tissues.

By binding to the α4 subunit of these integrins, this compound sterically hinders the interaction with VCAM-1 and MAdCAM-1. This blockade disrupts the initial tethering and firm adhesion of lymphocytes to the blood vessel wall, thereby preventing their subsequent transmigration into the surrounding tissue. This reduction in lymphocyte infiltration into target organs, such as the brain in multiple sclerosis, is the basis of this compound's therapeutic effect.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on lymphocyte adhesion and related processes have been quantified in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

| Parameter | Cell Line | Value | Description |

| IC50 | G2 acute lymphoblastic leukemia (ALL) cells | 198 nM | Inhibition of soluble VCAM-1/Fc chimeric protein binding to α4β1 (VLA-4) integrin.[2] |

| Concentration Range | Chronic lymphocytic leukemia (CLL) cells | 0.1-10 µM | Significant reduction in CLL cell adhesion.[2] |

| Study Type | Model | Dosage | Outcome |

| Preclinical In Vivo | Mouse model of leukemia | 30 mg/kg/day (in drinking water) | Overall reduction of leukemic cells in the spleen. |

| Phase 2 Clinical Trial | Relapsing-remitting multiple sclerosis patients | 900 mg (women) or 1200 mg (men) twice daily | 49% reduction in the cumulative number of new gadolinium-enhancing brain lesions. |

Experimental Protocols

The evaluation of this compound's effect on lymphocyte migration involves several key in vitro assays. The following sections detail the general methodologies for these experiments.

Static Lymphocyte Adhesion Assay

This assay quantifies the ability of lymphocytes to adhere to a substrate coated with an integrin ligand, such as VCAM-1, in the presence or absence of an inhibitor like this compound.

Methodology:

-

Plate Coating: 96-well microplates are coated with recombinant human VCAM-1. A typical coating protocol involves incubating the wells with a solution of VCAM-1 (e.g., 1-10 µg/mL in PBS) for a specified time (e.g., 2 hours at room temperature or overnight at 4°C). The wells are then washed to remove unbound VCAM-1 and blocked with a solution like bovine serum albumin (BSA) to prevent non-specific cell binding.

-

Cell Preparation: Lymphocytes (e.g., a specific T-cell line or primary lymphocytes) are isolated and labeled with a fluorescent dye (e.g., calcein-AM) for easy quantification.

-

Inhibition: The labeled lymphocytes are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 30-60 minutes).

-

Adhesion: The treated lymphocytes are then added to the VCAM-1 coated wells and allowed to adhere for a specific time (e.g., 30-60 minutes) at 37°C.

-

Washing: Non-adherent cells are removed by a series of gentle washing steps.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The percentage of adhesion is calculated relative to the total number of cells added. Dose-response curves can be generated to determine the IC50 of this compound.

Transwell Migration Assay (Chemotaxis Assay)

This assay assesses the ability of lymphocytes to migrate through a porous membrane towards a chemoattractant, a process that can be inhibited by blocking adhesion to the membrane.

Methodology:

-

Chamber Setup: A transwell insert with a porous membrane (e.g., 5-8 µm pores) is placed in a well of a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., CXCL12/SDF-1α).

-

Cell Preparation and Treatment: Lymphocytes are prepared and pre-treated with different concentrations of this compound or a vehicle control, similar to the adhesion assay.

-

Migration: The treated cells are added to the upper chamber of the transwell insert. The plate is then incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by collecting the cells from the lower chamber and counting them using a hemocytometer, flow cytometry, or by using a fluorescently labeled cell quantification assay. The percentage of migration is calculated, and the inhibitory effect of this compound is determined.

Signaling Pathways and Visualizations

The binding of α4β1 integrin to VCAM-1 initiates a cascade of intracellular signaling events that are crucial for cell adhesion, cytoskeletal reorganization, and migration. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways.

Caption: this compound blocks the binding of VCAM-1 to α4β1 integrin.

The diagram above illustrates the central role of this compound in disrupting the α4β1 integrin signaling pathway. Upon binding of VCAM-1 to α4β1 integrin, a signaling complex is formed involving the recruitment of adaptor proteins like paxillin and the activation of focal adhesion kinase (FAK). FAK, in turn, can activate other kinases such as c-Src, leading to a cascade of downstream signaling events that regulate the actin cytoskeleton, gene expression, and ultimately, cell adhesion and migration. This compound's antagonistic action at the initial receptor-ligand binding step prevents the initiation of this entire signaling cascade.

Caption: Workflow for a static lymphocyte adhesion assay.

This workflow diagram outlines the key steps in a typical static adhesion assay used to quantify the inhibitory effect of this compound. The process begins with the preparation of the VCAM-1 coated surface and fluorescently labeled lymphocytes. The cells are then treated with this compound before being introduced to the coated plate. Following an incubation period to allow for adhesion, non-adherent cells are washed away, and the remaining adherent cells are quantified by measuring their fluorescence. This allows for the calculation of the percentage of adhesion inhibition at different concentrations of the drug.

Conclusion

This compound represents a targeted therapeutic approach to modulating lymphocyte migration by specifically antagonizing α4β1 and α4β7 integrins. The quantitative data from both in vitro and clinical studies demonstrate its efficacy in inhibiting lymphocyte adhesion and trafficking. The experimental protocols described provide a framework for the continued investigation of this compound and other integrin antagonists. The visualization of the signaling pathway and experimental workflow offers a clear understanding of its mechanism of action and the methods used for its evaluation. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper comprehension of this compound's role in the complex process of lymphocyte migration.

References

Preclinical Profile of Firategrast: An In-Depth Technical Guide for Multiple Sclerosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firategrast (SB-683699) is an orally active, small-molecule antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1] By targeting these key adhesion molecules, this compound was developed to inhibit the trafficking of lymphocytes across the blood-brain barrier, a critical step in the pathogenesis of multiple sclerosis (MS). Although its clinical development was discontinued, the preclinical data and the scientific rationale behind its mechanism of action remain of significant interest to researchers in the field of neuroinflammation and autoimmune diseases.[2] This technical guide provides a comprehensive overview of the available preclinical data for this compound in the context of multiple sclerosis models.

Mechanism of Action

This compound exerts its therapeutic effect by blocking the interaction between VLA-4 on the surface of lymphocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the vascular endothelium of the central nervous system (CNS). This interaction is a crucial step in the process of lymphocyte adhesion and transmigration into the CNS parenchyma. By inhibiting this interaction, this compound is designed to reduce the inflammatory cell infiltrate that drives demyelination and axonal damage in multiple sclerosis.

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro and clinical studies. To date, specific quantitative data from preclinical studies of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) model, the most common animal model for multiple sclerosis, are not extensively available in the public domain. The data presented here is based on the available literature.

Table 1: In Vitro VLA-4 Antagonist Activity of this compound [1]

| Parameter | Description | Value |

| IC50 | Concentration of this compound required to inhibit 50% of the binding of soluble VCAM-1 to G2 acute lymphoblastic leukemia cells expressing VLA-4. | 198 nM |

Table 2: Phase 2 Clinical Trial Data for this compound in Relapsing-Remitting Multiple Sclerosis [3]

| Treatment Group (twice daily) | Primary Outcome: Mean Cumulative Number of New Gadolinium-Enhancing Lesions | Reduction vs. Placebo | p-value |

| Placebo | 5.31 | - | - |

| This compound 150 mg | 9.51 | -79% (Increase) | 0.0353 |

| This compound 600 mg | 4.12 | 22% | 0.2657 |

| This compound 900 mg (women) / 1200 mg (men) | 2.69 | 49% | 0.0026 |

Experimental Protocols

While specific preclinical studies detailing the administration of this compound in EAE models are not publicly available, this section outlines a generalized experimental protocol based on common practices for evaluating VLA-4 antagonists in the EAE model.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

The EAE model is the most widely used animal model for multiple sclerosis. It can be induced in various susceptible rodent strains, most commonly in C57BL/6 mice with Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide or in SJL mice with Proteolipid Protein (PLP)139-151 peptide.

Typical MOG35-55-induced EAE Protocol in C57BL/6 Mice:

-

Immunization (Day 0): Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously at two sites on the flank with an emulsion containing 100-200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

Pertussis Toxin Administration: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 100-200 ng of pertussis toxin to facilitate the entry of encephalitogenic T cells into the CNS.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no disease and 5 represents a moribund state.

-

Histopathological Analysis: At the end of the study, spinal cords are collected for histopathological analysis to assess the extent of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).

Administration of this compound in EAE Models

Based on its oral bioavailability and a study in a leukemia mouse model, this compound could be administered to EAE mice as follows:

-

Prophylactic Treatment: Daily oral administration of this compound, potentially mixed in the drinking water at a concentration to achieve a target dose (e.g., 30 mg/kg/day), starting from the day of immunization (Day 0) or a few days prior.[1]

-

Therapeutic Treatment: Daily oral administration of this compound starting at the onset of clinical signs of EAE (e.g., clinical score of 1).

The efficacy of this compound would be evaluated by comparing the clinical scores, inflammatory cell infiltration, and demyelination in the treated group versus a vehicle-treated control group.

Visualizations

Signaling Pathway of VLA-4 Mediated Lymphocyte Adhesion

The following diagram illustrates the signaling pathway that is inhibited by this compound.

Caption: VLA-4 mediated lymphocyte adhesion and its inhibition by this compound.

Experimental Workflow for Preclinical Evaluation in EAE

This diagram outlines a typical experimental workflow for assessing the efficacy of a compound like this compound in an EAE model.

Caption: Workflow for evaluating this compound efficacy in the EAE model.

References

A Technical Guide to Firategrast for VCAM-1 Inhibition Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Firategrast (SB-683699), a small molecule antagonist of α4 integrins, for research focused on the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) interactions. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Targeting the VCAM-1/VLA-4 Axis

This compound is an orally active and selective antagonist of the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1][2][3] VCAM-1, a cell surface glycoprotein (B1211001) expressed on activated endothelial cells, is a primary ligand for the VLA-4 integrin found on leukocytes such as lymphocytes and monocytes.[4][5] The interaction between VCAM-1 and VLA-4 is a critical step in the adhesion and subsequent transmigration of these immune cells from the bloodstream into tissues during an inflammatory response.

By binding to the VLA-4 integrin, this compound sterically hinders its interaction with VCAM-1. This blockade disrupts the adhesion cascade, thereby reducing the trafficking of lymphocytes and other leukocytes into tissues, which is the basis of its therapeutic potential in inflammatory diseases like multiple sclerosis.

VCAM-1/VLA-4 Signaling Pathway Inhibition

The binding of VCAM-1 to VLA-4 is not merely a physical tether; it also initiates intracellular signaling cascades that promote cell migration, survival, and proliferation. In leukocytes, this interaction can lead to the activation of downstream pathways involving Focal Adhesion Kinase (FAK) and the phosphorylation of ERK, as well as rearrangements of the actin cytoskeleton necessary for cell motility. In certain pathologies like chronic lymphocytic leukemia (CLL), VLA-4 engagement provides pro-survival signals to the neoplastic cells.

This compound, by preventing the initial VCAM-1/VLA-4 binding event, effectively inhibits these downstream signaling pathways. This disruption prevents the cellular responses that are dependent on VLA-4 engagement, thereby contributing to the molecule's anti-inflammatory and potential anti-neoplastic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical research.

Table 1: In Vitro Efficacy of this compound

| Parameter | Description | Value | Cell Type | Reference |

|---|---|---|---|---|

| IC₅₀ | Inhibition of soluble VCAM-1 binding | 198 nM | G2 acute lymphoblastic leukemia (ALL) cells |

| Effective Concentration | Significant reduction of cell adhesion | 0.1 - 10 µM | Chronic lymphocytic leukemia (CLL) cells | |

Table 2: In Vivo & Clinical Efficacy of this compound

| Study Type | Model / Population | Dosing Regimen | Key Finding | Reference |

|---|---|---|---|---|

| Preclinical | Murine leukemia model | 30 mg/kg/day in drinking water | Overall reduction of leukemic cells in the spleen. | |

| Phase 2 Clinical Trial | Relapsing-Remitting Multiple Sclerosis | 150 mg (twice daily) | 79% increase in new gadolinium-enhancing lesions vs. placebo. | |

| Phase 2 Clinical Trial | Relapsing-Remitting Multiple Sclerosis | 600 mg (twice daily) | 22% non-significant reduction in new lesions vs. placebo. |

| Phase 2 Clinical Trial | Relapsing-Remitting Multiple Sclerosis | 900/1200 mg (twice daily) | 49% reduction in new lesions vs. placebo (p=0.0026). | |

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments to assess the VCAM-1 inhibitory activity of this compound.

This protocol describes a method to quantify the inhibition of leukocyte adhesion to a VCAM-1-coated surface by this compound.

Methodology:

-

Plate Coating:

-

Under sterile conditions, re-hydrate a 96-well plate with 200 µL of PBS per well for 20 minutes at room temperature.

-

Remove PBS and add a solution of recombinant human VCAM-1 (e.g., 5-10 µg/mL in PBS) to each well.

-

Incubate overnight at 4°C.

-

The next day, wash wells three times with sterile PBS to remove unbound VCAM-1. Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

-

Cell Preparation and Labeling:

-

Culture VLA-4-expressing cells (e.g., Jurkat T-cells, primary lymphocytes) under standard conditions.

-

Harvest cells and prepare a single-cell suspension in serum-free media at a concentration of 1-2 x 10⁶ cells/mL.

-

For quantification, label cells with a fluorescent dye like Calcein AM according to the manufacturer's protocol.

-

-

Inhibition with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 30-60 minutes at 37°C.

-

-

Adhesion and Quantification:

-

Remove the blocking buffer from the VCAM-1 coated plate.

-

Add 150 µL of the cell suspension (with this compound or vehicle) to each well.

-

Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a plate reader. The reduction in fluorescence in this compound-treated wells compared to the vehicle control indicates the degree of VCAM-1 inhibition.

-

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a disease model where VCAM-1/VLA-4 interactions are pathogenic, such as an experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis or a xenograft model for leukemia.

Methodology:

-

Animal Model Induction:

-

Select an appropriate animal model (e.g., C57BL/6 mice for EAE, immunodeficient mice for leukemia xenografts).

-

Induce the disease according to established protocols. For a leukemia model, this may involve intravenous transplantation of primary TCL1-tg splenocytes.

-

-

This compound Administration:

-

Randomly assign animals to treatment and control groups.

-

Prepare this compound for administration. For oral delivery, it can be dissolved in the drinking water at a concentration calculated to achieve the target dose (e.g., 30 mg/kg/day).

-

The control group should receive drinking water with the same vehicle used to dissolve this compound.

-

Begin treatment at a relevant time point post-disease induction (e.g., 2 or 7 days post-transplantation).

-

-

Monitoring and Endpoint Analysis:

-

Monitor animals daily for clinical signs of disease (e.g., weight loss, paralysis score in EAE).

-

At a predetermined endpoint (e.g., 21 days post-transplantation), euthanize the animals.

-

Harvest relevant organs (e.g., spleen, lymph nodes, brain, spinal cord).

-

Process tissues to create single-cell suspensions for flow cytometric analysis to quantify the infiltration of specific leukocyte populations.

-

Alternatively, tissues can be fixed for histological or immunohistochemical analysis to assess inflammation and tissue damage.

-

-

Data Analysis:

-

Compare the clinical scores, body weights, and leukocyte infiltration counts between the this compound-treated and vehicle control groups using appropriate statistical tests. A significant reduction in disease parameters in the treated group indicates in vivo efficacy.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis: drug discovery and development of vascular cell adhesion molecule-1–directed novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | VCAM1 binds Integrin alpha4beta1 [reactome.org]

Firategrast: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firategrast (SB-683699) is an orally active, small-molecule antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1][2] By targeting these key adhesion molecules, this compound inhibits the trafficking and infiltration of lymphocytes into tissues, a process central to the pathophysiology of various inflammatory and autoimmune diseases.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to inform researchers, scientists, and drug development professionals. While this compound showed promise in early clinical development for conditions such as multiple sclerosis (MS), its development was ultimately discontinued.[3] This document summarizes the publicly available scientific and clinical information.

Mechanism of Action

This compound exerts its pharmacological effect by competitively binding to α4β1 and α4β7 integrins on the surface of leukocytes. These integrins play a critical role in the adhesion of lymphocytes to the vascular endothelium, a prerequisite for their migration into inflamed tissues. Specifically, α4β1 integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, while α4β7 integrin interacts with both VCAM-1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). By blocking these interactions, this compound effectively reduces the inflammatory cell infiltrate in target organs, such as the central nervous system in multiple sclerosis.

Signaling Pathway

The binding of integrins to their ligands initiates a cascade of intracellular signals known as "outside-in" signaling, which influences cell behavior, including proliferation, survival, and migration. Conversely, intracellular signals can modulate the affinity of integrins for their ligands ("inside-out" signaling). This compound, by acting as an antagonist, prevents the initiation of the "outside-in" signaling cascade that would normally be triggered by VCAM-1 or MAdCAM-1 binding.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, and AUC, from its clinical trials are not extensively published. However, some key characteristics have been reported.

This compound is orally bioavailable and was developed as a short-acting antagonist, with a reported half-life of approximately 2.5 to 4.5 hours. This shorter half-life was considered a potential safety advantage over the long-acting monoclonal antibody natalizumab, which also targets α4 integrins.

Several Phase 1 clinical trials were conducted to evaluate the pharmacokinetics of this compound, including studies on different formulations (NCT01424462) and the effect of tablet surface area on its pharmacokinetic profile (NCT00548769). However, the specific pharmacokinetic parameters from these studies have not been made publicly available.

Experimental Protocols

Plasma Concentration Analysis (General Methodology)

While the specific validated assay for this compound is not detailed in the public domain, the standard methodology for quantifying small molecules like this compound in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily assessed through its impact on inflammatory cell trafficking and clinical markers in multiple sclerosis.

Quantitative Pharmacodynamic Data

| Parameter | Description | Value | Reference |

| IC50 | Concentration of this compound that inhibits 50% of soluble VCAM-1 binding to G2 acute lymphoblastic leukemia cells. | 198 nM |

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT00395317) in patients with relapsing-remitting MS provided key pharmacodynamic data on the effect of this compound on disease activity.

| Dose Group | Mean Number of New Gadolinium-Enhancing Lesions | Reduction vs. Placebo | p-value |

| Placebo | 5.31 | - | - |

| 150 mg twice daily | 9.51 | -79% (increase) | 0.0353 |

| 600 mg twice daily | 4.12 | 22% | 0.2657 |

| 900/1200 mg twice daily | 2.69 | 49% | 0.0026 |

| 900 mg for women, 1200 mg for men. |

These results demonstrate a dose-dependent effect of this compound on reducing the formation of new inflammatory brain lesions in MS patients.

Experimental Protocols

Cell Adhesion Assay (General Methodology)

To assess the in vitro pharmacodynamics of integrin antagonists like this compound, cell adhesion assays are commonly employed. These assays measure the ability of the drug to inhibit the binding of leukocytes to endothelial ligands.

Conclusion

This compound is a well-characterized α4β1/α4β7 integrin antagonist with a clear mechanism of action related to the inhibition of lymphocyte trafficking. While its clinical development was halted, the available data from preclinical and Phase 2 studies demonstrate its potential to modulate inflammatory processes. The lack of publicly available, detailed quantitative pharmacokinetic data from Phase 1 studies limits a complete understanding of its absorption, distribution, metabolism, and excretion profile. The provided information, however, offers a solid foundation for researchers and scientists working on similar small-molecule antagonists for inflammatory and autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols for Firategrast in an In Vitro Cell Adhesion Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro cell adhesion assay to evaluate the efficacy of Firategrast, a dual antagonist of α4β1 (VLA-4) and α4β7 integrins. This document includes a step-by-step experimental protocol, data presentation in a tabular format, and visualizations of the experimental workflow and the associated signaling pathway.

Introduction

This compound (SB-683699) is a small molecule inhibitor that targets the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are crucial for the adhesion and trafficking of lymphocytes and other leukocytes. VLA-4, expressed on the surface of these cells, binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells, a critical step in the inflammatory cascade. By blocking this interaction, this compound can effectively reduce the migration of immune cells to sites of inflammation. This makes it a compound of interest for therapies targeting inflammatory and autoimmune diseases.[1]

The in vitro cell adhesion assay described here provides a robust method to quantify the inhibitory effect of this compound on the VLA-4/VCAM-1 interaction. This assay is fundamental for dose-response studies and for elucidating the mechanism of action of this compound and other potential VLA-4 antagonists.

Data Presentation

The inhibitory activity of this compound on cell adhesion is concentration-dependent. The following table summarizes the quantitative data for this compound's in vitro efficacy.

| Parameter | Value | Cell Type | Comments |

| IC50 | 198 nM | G2 acute lymphoblastic leukemia (ALL) cells | Inhibition of soluble VCAM-1/Fc binding.[1] |

| Effective Concentration Range | 0.1 - 10 µM | Chronic Lymphocytic Leukemia (CLL) cells | Significantly reduces cell adhesion.[1] |

Experimental Protocols

This section details the methodology for a static in vitro cell adhesion assay to assess the inhibitory effect of this compound.

Materials and Reagents

-

Cells: Jurkat T-cells (or other lymphocyte cell lines expressing VLA-4, e.g., CLL cells).

-

Coating Protein: Recombinant Human VCAM-1/CD106.

-

Inhibitor: this compound (SB-683699).

-

Fluorescent Dye: Calcein-AM or BCECF-AM.

-

Assay Plate: 96-well, flat-bottom, tissue culture-treated microplate (black plate for fluorescence).

-

Assay Buffer: Phosphate-Buffered Saline (PBS) with Ca2+/Mg2+ or Hank's Balanced Salt Solution (HBSS).

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

-

Cell Lysis Buffer (optional): For endpoint assays with certain fluorescent dyes.

-

Microplate Reader: With fluorescence detection capabilities.

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro cell adhesion assay.

Detailed Protocol

1. Plate Coating with VCAM-1

-

Dilute recombinant human VCAM-1 to a final concentration of 5-10 µg/mL in sterile PBS.

-

Add 50 µL of the diluted VCAM-1 solution to each well of a 96-well microplate.

-

Incubate the plate overnight at 4°C or for 2 hours at 37°C.

-

Aspirate the coating solution and wash each well twice with 200 µL of sterile PBS.

2. Blocking

-

Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.

-

Incubate for 1-2 hours at 37°C.

-

Aspirate the blocking buffer and wash each well twice with 200 µL of assay buffer.

3. Cell Preparation and Labeling

-

Culture Jurkat T-cells in appropriate media and conditions until they reach the desired density.

-

Harvest the cells and wash them once with serum-free medium.

-

Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.

-

Add Calcein-AM to a final concentration of 2-5 µM.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with assay buffer to remove excess dye and resuspend in assay buffer at a final concentration of 1 x 10^6 cells/mL.

4. This compound Treatment

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

-

In separate tubes, mix equal volumes of the labeled cell suspension and the this compound dilutions.

-

Incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO) and a no-treatment control.

5. Adhesion Assay

-

Add 100 µL of the pre-treated cell suspension to each of the VCAM-1 coated and blocked wells.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator to allow for cell adhesion.

-

Gently wash the wells 2-3 times with 200 µL of pre-warmed assay buffer to remove non-adherent cells. The washing step is critical and should be performed with care to avoid dislodging adherent cells.

6. Quantification

-

After the final wash, add 100 µL of assay buffer to each well.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for Calcein-AM (Excitation: ~495 nm, Emission: ~515 nm).

-

Calculation of Percent Inhibition:

-

Subtract the background fluorescence (wells with no cells).

-

The percentage of adhesion is calculated relative to the positive control (vehicle-treated cells).

-

The percentage of inhibition is calculated as: % Inhibition = 100 - [ (Fluorescence_Sample / Fluorescence_PositiveControl) * 100 ]

-

Signaling Pathway

This compound inhibits the "outside-in" signaling cascade initiated by the binding of VLA-4 to VCAM-1. This signaling is crucial for firm adhesion, cell spreading, and migration.

VLA-4 (α4β1 Integrin) Signaling Pathway Diagram

Caption: VLA-4 signaling pathway and the inhibitory action of this compound.

The binding of VLA-4 on a leukocyte to VCAM-1 on an endothelial cell initiates a signaling cascade. This "outside-in" signaling leads to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases.[2] These kinases then phosphorylate downstream targets like p130Cas, leading to the activation of small GTPases such as Rac. This cascade culminates in the reorganization of the actin cytoskeleton, which is essential for firm adhesion, cell spreading, and subsequent migration. The MAPK pathway is also activated downstream of Src, contributing to these cellular responses. This compound, by blocking the initial VLA-4/VCAM-1 interaction, prevents the initiation of this entire signaling cascade.

References

Using Firategrast in murine experimental autoimmune encephalomyelitis model

Introduction and Application Notes

Compound: Firategrast (SB-683699) Target: Alpha-4 Beta-1 (α4β1, VLA-4) and Alpha-4 Beta-7 (α4β7) Integrins Mechanism of Action: this compound is an orally bioavailable small-molecule antagonist of α4β1 and α4β7 integrins.[1][2] In the context of neuroinflammation, its primary therapeutic effect is believed to stem from the blockade of α4β1 integrin on the surface of lymphocytes. This integrin is crucial for the adhesion and subsequent transmigration of these immune cells across the blood-brain barrier (BBB) by interacting with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial cells. By inhibiting this interaction, this compound reduces the trafficking of pathogenic lymphocytes into the central nervous system (CNS), thereby mitigating the inflammatory cascade that drives demyelination and axonal damage.[3]

Application: Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS). The model mimics key pathological features of MS, including CNS inflammation, demyelination, and progressive paralysis, making it an invaluable tool for testing the efficacy of novel therapeutics. This compound, by targeting a mechanism central to leukocyte infiltration in the CNS, is a relevant compound for investigation in the EAE model. Preclinical studies in EAE were foundational for advancing this compound to Phase II clinical trials for relapsing-remitting MS.

These notes provide a framework for designing and executing preclinical efficacy studies of this compound in the MOG35-55-induced EAE model in C57BL/6 mice. While specific preclinical data for this compound in EAE is not extensively published, the following protocols and data templates are based on established, validated methods for EAE induction and for testing analogous small-molecule α4-integrin antagonists.

Data Presentation

The following tables are templates for organizing and presenting quantitative data from an EAE study evaluating this compound.

Table 1: Representative EAE Clinical Score Progression

| Day Post-Immunization | Vehicle Control (Mean Score ± SEM) | This compound (10 mg/kg) (Mean Score ± SEM) | This compound (30 mg/kg) (Mean Score ± SEM) |

| 10 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 12 | 0.5 ± 0.2 | 0.1 ± 0.1 | 0.0 ± 0.0 |

| 14 | 1.5 ± 0.4 | 0.5 ± 0.2 | 0.2 ± 0.1 |

| 16 | 2.8 ± 0.5 | 1.2 ± 0.3 | 0.8 ± 0.3 |

| 18 | 3.1 ± 0.4 | 1.8 ± 0.4 | 1.1 ± 0.4 |

| 20 | 3.0 ± 0.5 | 2.0 ± 0.5 | 1.2 ± 0.4 |

| 22 | 2.9 ± 0.6 | 1.9 ± 0.5 | 1.1 ± 0.5 |

| 24 | 2.8 ± 0.6 | 1.8 ± 0.6 | 1.0 ± 0.5 |

Table 2: Summary of Key EAE Parameters

| Treatment Group | Mean Day of Onset (± SEM) | Mean Peak Score (± SEM) | Cumulative Disease Score (± SEM) |

| Vehicle Control | 11.5 ± 0.8 | 3.2 ± 0.3 | 35.5 ± 4.1 |

| This compound (10 mg/kg) | 14.2 ± 1.1 | 2.1 ± 0.4 | 21.3 ± 3.5 |

| This compound (30 mg/kg) | 16.5 ± 1.3 | 1.3 ± 0.3 | 12.8 ± 2.8** |

| p < 0.05, *p < 0.01 compared to Vehicle Control |

Table 3: Template for Immunological and Histological Outcomes (Day 25 Post-Immunization)

| Treatment Group | CNS Infiltrating CD45+ Cells (cells/mm² ± SEM) | Splenic MOG35-55-Specific IFN-γ Production (pg/mL ± SEM) | Spinal Cord Demyelination (% area ± SEM) |

| Vehicle Control | 250 ± 35 | 1850 ± 210 | 15.6 ± 2.4 |

| This compound (10 mg/kg) | 110 ± 22 | 980 ± 150 | 7.8 ± 1.9 |

| This compound (30 mg/kg) | 65 ± 15 | 550 ± 110 | 4.2 ± 1.5** |

| p < 0.05, *p < 0.01 compared to Vehicle Control |

Experimental Protocols

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

Materials and Reagents:

-

Female C57BL/6 mice, 8-10 weeks old

-

MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)

-

Pertussis toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile 1 mL syringes with 27G needles

-

Emulsifying needle or device

Procedure:

-

Preparation of MOG/CFA Emulsion:

-

On the day of immunization (Day 0), prepare the emulsion.

-

Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

-

In a sterile glass vial, mix the MOG35-55 solution with an equal volume of CFA (containing 4 mg/mL M. tuberculosis). The final concentration will be 1 mg/mL MOG35-55 and 2 mg/mL M. tuberculosis.

-

Emulsify the mixture by repeatedly drawing and expelling it through an emulsifying needle or using a mechanical homogenizer until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

-

-

Immunization (Day 0):

-

Anesthetize mice according to approved institutional protocols.

-

Draw 200 µL of the MOG/CFA emulsion into a 1 mL syringe.

-

Administer a 100 µL subcutaneous (s.c.) injection on the left flank and a second 100 µL s.c. injection on the right flank.

-

-

Pertussis Toxin Administration (Day 0 and Day 2):

-

Dilute PTX in sterile PBS to a concentration of 2 µg/mL.

-

Within 2 hours of the MOG/CFA immunization on Day 0, administer 200 ng of PTX (100 µL) via intraperitoneal (i.p.) injection.

-

Repeat the 200 ng PTX injection on Day 2 post-immunization.

-

Protocol 2: Prophylactic Oral Administration of this compound

This protocol describes a prophylactic treatment regimen, starting from the day of immunization.

Materials and Reagents:

-

This compound (SB-683699)

-

Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

-

Oral gavage needles (20-22G, round tip)

-

1 mL syringes

Procedure:

-

Preparation of Dosing Solutions:

-

Prepare a stock solution of this compound in a suitable solvent if necessary, then dilute to final dosing concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume) in the vehicle.

-

Prepare a vehicle-only solution for the control group.

-

-

Administration Schedule:

-

Begin treatment on Day 0 post-immunization and continue daily until the end of the experiment (e.g., Day 25-30).

-

Randomly assign mice to treatment groups (Vehicle, this compound low dose, this compound high dose).

-

-

Oral Gavage:

-

Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.

-

Administer the appropriate volume of the assigned treatment solution (typically 100-200 µL for a 20-25g mouse). Ensure the solution is delivered directly to the stomach.

-

Protocol 3: Clinical Assessment of EAE

Procedure:

-

Begin daily monitoring of mice for clinical signs of EAE starting on Day 7 post-immunization.

-

Record the weight and clinical score for each mouse daily.

-

Use the following standard 0-5 scoring scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or waddling gait.

-

3: Complete paralysis of one or both hind limbs.

-

4: Hind limb paralysis and forelimb weakness.

-

5: Moribund or dead.

-

Provide supportive care (e.g., moistened food on the cage floor, long sipper tubes) for mice with a score of 3 or higher.

-

Protocol 4: Endpoint Analyses

-

Histology:

-

Perfuse mice with PBS followed by 4% paraformaldehyde.

-

Harvest spinal cords and brains.

-

Process tissues for paraffin (B1166041) embedding or cryosectioning.

-

Perform stains such as Hematoxylin and Eosin (H&E) to assess immune cell infiltration and Luxol Fast Blue (LFB) to assess demyelination.

-

-

Flow Cytometry:

-

Isolate mononuclear cells from the brain and spinal cord by density gradient centrifugation.

-

Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD19, F4/80) to quantify immune infiltration.

-

-

Splenocyte Restimulation Assay:

-

Prepare a single-cell suspension from the spleen.

-

Culture splenocytes in the presence or absence of MOG35-55 peptide (10 µg/mL) for 72 hours.

-

Collect supernatant and measure cytokine levels (e.g., IFN-γ, IL-17) by ELISA to assess the antigen-specific T-cell response.

-

Visualizations

Caption: Mechanism of this compound blocking T-cell entry into the CNS.

Caption: Experimental workflow for a prophylactic this compound EAE study.

Caption: Logical flow of this compound's therapeutic effect in EAE.

References

- 1. This compound for relapsing remitting multiple sclerosis: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunomodulation of experimental autoimmune encephalomyelitis by oral administration of copolymer 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Firategrast in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firategrast (SB-683699) is an orally active, small-molecule antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2] These integrins are expressed on the surface of leukocytes and play a crucial role in their adhesion to the vascular endothelium and subsequent trafficking into tissues.[3] By blocking the interaction of α4β1 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), and α4β7 with its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively inhibits the migration of inflammatory cells.[1][4] This mechanism of action makes this compound a compound of interest for the treatment of various inflammatory and autoimmune diseases, including multiple sclerosis, inflammatory bowel disease, and certain types of cancer.

These application notes provide an overview of the use of this compound in various preclinical animal models, including recommended dosages, experimental protocols, and the underlying signaling pathways.

Data Presentation

Table 1: this compound Dosage in Animal Models

| Animal Model | Species | Disease | Dosage | Route of Administration | Key Findings | Reference |

| Leukemia | Mouse (C57BL/6J) | Chronic Lymphocytic Leukemia (CLL) | 30 mg/kg/day | Drinking water | Reduction in leukemic cells in the spleen | |

| Multiple Sclerosis (EAE) | Mouse/Rat | Experimental Autoimmune Encephalomyelitis | Not specified in literature | Oral (presumed) | Preclinical studies showed efficacy, leading to Phase II clinical trials. | |

| Inflammatory Bowel Disease | Mouse/Rat | DSS/TNBS-induced colitis | Not specified in literature | Oral (presumed) | N/A | N/A |

Signaling Pathways

This compound's mechanism of action is centered on the blockade of signaling pathways initiated by the binding of α4 integrins to their respective ligands on endothelial cells.

α4β1/VCAM-1 Signaling Pathway

The binding of α4β1 integrin on leukocytes to VCAM-1 on endothelial cells triggers an "outside-in" signaling cascade that promotes firm adhesion and transmigration. This process is crucial for leukocyte infiltration into inflamed tissues, such as the central nervous system in multiple sclerosis. The key steps in this pathway include the activation of the small GTPase Rac1, which in turn leads to the production of reactive oxygen species (ROS) and the activation of downstream effectors like Protein Kinase C alpha (PKCα) and PAK (p21-activated kinase). These events culminate in cytoskeletal rearrangement and the disruption of endothelial cell junctions, facilitating leukocyte extravasation.

α4β7/MAdCAM-1 Signaling Pathway

The interaction between α4β7 integrin on lymphocytes and MAdCAM-1, which is predominantly expressed on the endothelium of gut-associated lymphoid tissues, is a key driver of lymphocyte homing to the gastrointestinal tract. This interaction not only mediates cell adhesion but also provides a co-stimulatory signal to T cells, similar to the CD28/B7 pathway, promoting their activation and proliferation. This is particularly relevant in the context of inflammatory bowel disease.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for human multiple sclerosis. The following is a general protocol for inducing EAE in C57BL/6 mice.

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Female C57BL/6 mice (8-12 weeks old)

-

This compound

Procedure:

-

Immunization: On day 0, emulsify MOG35-55 peptide in CFA at a final concentration of 2 mg/mL. Anesthetize mice and administer 100 µL of the emulsion subcutaneously at two sites on the flank.

-

Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX in 100 µL of PBS intraperitoneally.

-

This compound Treatment: Begin oral administration of this compound at the desired dose (a dose-finding study is recommended, starting from a range of 10-50 mg/kg/day) either prophylactically (from day 0) or therapeutically (at the onset of clinical signs). The drug can be formulated in the drinking water or administered by oral gavage.

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. Score the disease severity on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund or dead

-

-

Endpoint Analysis: At the end of the study, tissues such as the spinal cord and brain can be harvested for histological analysis (e.g., H&E, Luxol Fast Blue staining for demyelination) and immunological analysis (e.g., flow cytometry of infiltrating immune cells).

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to study inflammatory bowel disease, particularly ulcerative colitis.

Materials:

-

Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da)

-

Female C57BL/6 mice (8-12 weeks old)

-

This compound

Procedure:

-

Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 days.

-

This compound Treatment: Administer this compound orally at the desired dose (a dose-finding study is recommended) either prophylactically (starting with DSS administration) or therapeutically (after the onset of colitis symptoms).

-

Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) can be calculated based on these parameters.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect the colon. Measure the colon length (a shorter colon indicates more severe inflammation). A portion of the colon can be fixed for histological analysis (H&E staining to assess inflammation, ulceration, and crypt damage), and another portion can be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats

This model is often used to mimic Crohn's disease due to its induction of a Th1-mediated inflammatory response.

Materials:

-

2,4,6-Trinitrobenzene sulfonic acid (TNBS)

-

Male Wistar rats (200-250 g)

-

This compound

Procedure:

-

Induction of Colitis: Anesthetize the rats and instill a solution of TNBS (e.g., 10-20 mg) in 50% ethanol into the colon via a catheter inserted rectally.

-

This compound Treatment: Administer this compound orally at the desired dose (a dose-finding study is recommended) starting from the day of colitis induction.

-

Monitoring: Monitor the rats daily for changes in body weight and signs of diarrhea.

-

Endpoint Analysis: After a set period (e.g., 7 days), euthanize the rats and collect the colon. Assess macroscopic damage (ulceration, inflammation, and bowel wall thickening). Tissues can be processed for histological examination and measurement of inflammatory markers.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a preclinical study involving this compound in an induced disease model.

References

- 1. Alpha 4 beta 1 integrin/VCAM-1 interaction activates alpha L beta 2 integrin-mediated adhesion to ICAM-1 in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | VCAM1 binds Integrin alpha4beta1 [reactome.org]

- 3. Selective Targeting of α4β7/MAdCAM-1 Axis Suppresses Fibrosis Progression by Reducing Proinflammatory T Cell Recruitment to the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental colitis in mice is attenuated by changes in the levels of endocannabinoid metabolites induced by selective inhibition of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

Firategrast: A Potent Tool for Interrogating Integrin Signaling

Application Notes and Protocols for Researchers

Introduction

Firategrast (SB-683699) is a highly specific, orally active small-molecule antagonist of both α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins[1][2]. These integrins are key mediators of leukocyte trafficking and adhesion in inflammatory processes, making this compound a valuable tool for studying the intricate signaling pathways governed by these cell surface receptors. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in integrin signaling research.

Integrins are heterodimeric transmembrane receptors that facilitate cell-extracellular matrix (ECM) and cell-cell interactions, playing a crucial role in cell adhesion, migration, proliferation, and survival[3]. The α4β1 integrin is predominantly expressed on leukocytes, including lymphocytes, monocytes, and eosinophils, and mediates their adhesion to vascular cell adhesion molecule-1 (VCAM-1) on inflamed endothelial cells[4][5]. This interaction is critical for leukocyte extravasation into tissues, particularly the central nervous system. The α4β7 integrin, also found on a subset of leukocytes, preferentially binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) in the gut, directing lymphocyte homing to the gastrointestinal tract.

This compound's ability to selectively block the interaction of these integrins with their respective ligands provides a powerful mechanism to dissect the downstream signaling events that regulate immune cell function.

Quantitative Data Summary